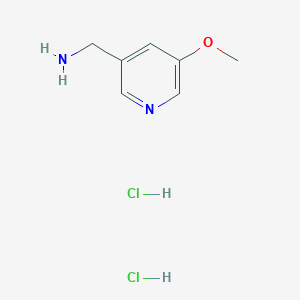![molecular formula C19H22N4 B2635121 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900258-19-7](/img/structure/B2635121.png)
3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . In the 3D model of a certain derivative bound to EGFR L858R/T790M, the N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively .Chemical Reactions Analysis
The chemical reactions of Pyrazolo[1,5-a]pyrimidine derivatives involve various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . Molecular docking results further explained the antitumor activity of the compounds .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidine derivatives have tunable photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes in those compounds were calculated to be 10.3, 12.8, and 19.0 D .科学的研究の応用
Synthesis and Structural Characterization
Pyrazolo[1,5-a]pyrimidines are synthesized through various chemical reactions, with significant interest in developing new derivatives and understanding their chemical properties. For instance, Abdelhamid et al. (2013) detailed the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds via condensation reactions, elucidating their structures through elemental analysis and spectral data. These synthetic approaches contribute to the diversification of pyrazolo[1,5-a]pyrimidine libraries for further biological and material science applications (Abdelhamid et al., 2013).
Antimicrobial and Anticancer Applications
Several studies have explored the biological activities of pyrazolo[1,5-a]pyrimidine derivatives. For example, pyrazolo[1,5-a]pyrimidines have shown potent in vitro growth inhibition against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents. The structure-activity relationship studies of these compounds reveal the importance of specific substituents for enhancing their biological efficacy (Sutherland et al., 2022). Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anticancer activities, with some compounds exhibiting promising results in inhibiting cancer cell growth, suggesting their potential in cancer therapy (Rahmouni et al., 2016).
Material Science and Photophysical Properties
Recent research has also indicated the utility of pyrazolo[1,5-a]pyrimidine derivatives in materials science, particularly due to their photophysical properties. These compounds are being studied for their potential applications in the development of new materials with specific optical and electronic properties, which could be useful in various technological applications (Moustafa et al., 2022).
Drug Design and Pharmacology
Pyrazolo[1,5-a]pyrimidine derivatives have been a focal point in drug design due to their pharmacological potential. Their structural similarity to purines makes them interesting candidates for the development of drugs targeting purine-binding proteins. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the synthesis of compounds with varied biological activities, including as enzyme inhibitors and receptor antagonists. For instance, modifications of the pyrazolo[1,5-a]pyrimidine structure have led to the discovery of compounds with significant activity against serotonin receptors, which may have therapeutic significance for the treatment of central nervous system (CNS) diseases (Ivashchenko et al., 2012).
将来の方向性
The future directions in the research of Pyrazolo[1,5-a]pyrimidine derivatives involve the development of new rational and efficient designs of drugs bearing the Pyrazolo[1,5-a]pyrimidine core . The focus is on the synthesis and functionalization of diverse Pyrazolo[1,5-a]pyrimidines, highlighting their anticancer potential and enzymatic inhibitory activity .
作用機序
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors .
Mode of Action
Related compounds have been shown to inhibit cdk2, a key regulator of cell cycle progression . This inhibition could potentially lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with related compounds, would affect the cell cycle progression pathway . This could potentially lead to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
Related pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines . These compounds have also been shown to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Action Environment
Related compounds have shown excellent thermal stability , which could potentially influence the compound’s action and stability.
生化学分析
Biochemical Properties
Related compounds have been shown to interact with enzymes such as CDK2 .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, an enzyme involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine in laboratory settings are not yet fully known. Related compounds have shown excellent thermal stability .
特性
IUPAC Name |
3-phenyl-5-propyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-2-8-16-13-18(22-11-6-7-12-22)23-19(21-16)17(14-20-23)15-9-4-3-5-10-15/h3-5,9-10,13-14H,2,6-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSIEWZHRURORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

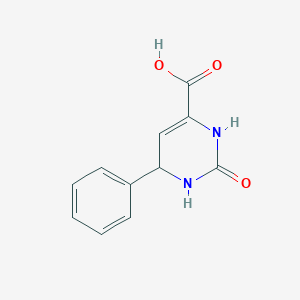

![8-((4-Fluorophenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2635042.png)
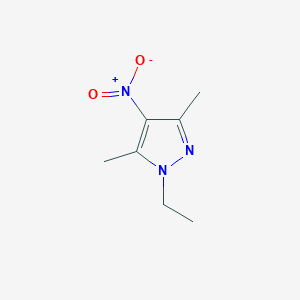
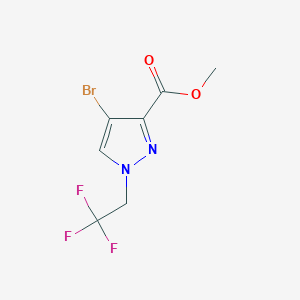
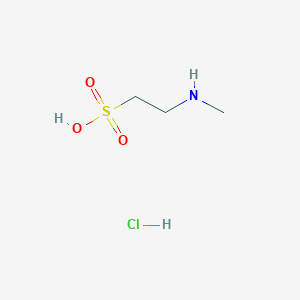
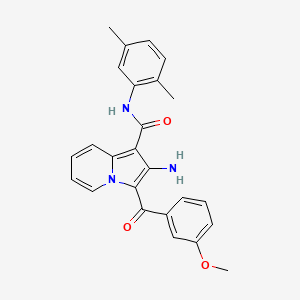
![Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B2635052.png)
![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one](/img/structure/B2635053.png)

![(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2635055.png)
![6-(dimethylamino)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2635056.png)

